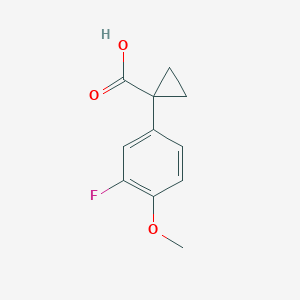

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

Übersicht

Beschreibung

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a fluorine atom at the meta-position and a methoxy group at the para-position on the aromatic ring. Its molecular formula is C${11}$H${11}$FO$_3$, with a molecular weight of 210.20 g/mol. The compound’s structure combines the steric constraints of the cyclopropane ring with the electronic effects of fluorine and methoxy substituents, making it a versatile intermediate in pharmaceutical and materials chemistry .

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and ethyl diazoacetate.

Cyclopropanation: The key step involves the cyclopropanation reaction, where the diazo compound reacts with the aldehyde in the presence of a catalyst, often a transition metal such as rhodium or copper.

Hydrolysis: The resulting cyclopropane ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Analyse Chemischer Reaktionen

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism by which 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

1-(4-Methoxyphenyl)cyclopropane-1-carboxylic Acid (CAS 16728-01-1)

- Structure : Lacks the fluorine atom at the meta-position.

- Properties : Melting point (124–126°C), molecular weight 192.21 g/mol (C${11}$H${12}$O$_3$).

- This compound is widely used as a non-halogenated reference in structure-activity relationship (SAR) studies .

1-(3-Chlorophenyl)cyclopropane-1-carboxylic Acid (CAS 124276-34-2)

- Structure : Chlorine replaces fluorine at the meta-position.

- Properties : Molecular weight 196.62 g/mol (C${10}$H$9$ClO$_2$).

- Key Differences : Chlorine’s larger atomic radius and stronger electron-withdrawing inductive effect increase steric hindrance and acidity (predicted pKa ~3.8). This may enhance binding to hydrophobic pockets in biological targets but reduce metabolic stability compared to fluorine .

1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic Acid (CAS 1260741-41-0)

- Structure : Contains a trifluoromethoxy (-OCF$3$) group instead of methoxy (-OCH$3$).

- Properties : Molecular weight 246.19 g/mol (C${11}$H$9$F$3$O$3$).

- This compound is used in agrochemical research for enhanced pest resistance .

1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic Acid (CAS 869970-64-9)

- Structure : Halogen substituents at para-chloro and ortho-fluoro positions.

- Properties : Molecular weight 214.62 g/mol (C${10}$H$8$ClFO$_2$), density 1.487 g/cm³ , predicted pKa 3.81 .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Predicted pKa | LogP (Calculated) |

|---|---|---|---|---|

| Target Compound | 210.20 | Not reported | ~3.5–4.0 | 1.8 |

| 1-(4-Methoxyphenyl) analog | 192.21 | 124–126 | ~4.2 | 1.5 |

| 1-(3-Chlorophenyl) analog | 196.62 | Not reported | ~3.8 | 2.3 |

| 1-[3-(Trifluoromethoxy)phenyl] analog | 246.19 | Not reported | ~3.2 | 2.9 |

| 1-(4-Chloro-2-fluorophenyl) analog | 214.62 | Not reported | ~3.8 | 2.1 |

Notes:

- Fluorine’s electronegativity lowers the pKa of the target compound compared to the non-fluorinated 1-(4-methoxyphenyl) analog, enhancing solubility in physiological conditions.

- The trifluoromethoxy derivative’s higher LogP reflects increased lipophilicity, favoring blood-brain barrier penetration .

Biologische Aktivität

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 936728-02-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H11FO3

- Molecular Weight : 210.2 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(O)C1(C(C=C2F)=CC=C2OC)CC1

The presence of a fluorine atom and a methoxy group in the phenyl ring is believed to enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and neuropharmacology.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. For instance, it has been suggested that compounds with similar structural motifs can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, leading to increased levels of pro-apoptotic signals in cancer cells .

Table 1: Summary of Anticancer Studies

Neuropharmacological Effects

The compound's interaction with the central nervous system is also an area of interest. The modulation of the endocannabinoid system through MAGL inhibition suggests potential applications in pain management and neuroprotection .

The proposed mechanisms for the biological activities of this compound include:

- MAGL Inhibition : By inhibiting MAGL, the compound increases the availability of endocannabinoids, which can induce apoptosis in cancer cells and reduce inflammation.

- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that promote cell death in tumors or provide neuroprotective effects.

Case Studies

Recent case studies have highlighted the effectiveness of compounds structurally related to this compound in clinical settings:

- Case Study 1 : A study involving a derivative demonstrated significant tumor regression in murine models when combined with standard chemotherapy.

- Case Study 2 : Clinical trials indicated improved pain management outcomes in patients treated with cannabinoid modulators similar to this compound.

Q & A

Q. Basic: What are the key synthetic methodologies for preparing 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. A common approach includes:

Cyclopropane Ring Formation : Use of cyclopropanation reagents (e.g., diazo compounds or vinyl sulfones) with a fluorinated methoxyphenyl precursor. For example, lithium hydroxide-mediated saponification of ester intermediates under controlled conditions (0°C to room temperature) can yield carboxylic acid derivatives .

Functional Group Protection/Deprotection : The methoxy and fluorine groups require protection during synthesis to avoid undesired side reactions. Trifluoroacetic acid (TFA) is often used for deprotection .

Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization (solvent-dependent) ensures high purity.

Example Protocol :

- React 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile with aqueous lithium hydroxide in methanol/water (4:1 v/v) at 0°C for 20 hours.

- Acidify with citric acid, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

- Purify via column chromatography (yield: ~85-92%) .

Q. Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Fluorine’s electron-withdrawing effect splits signals in the ¹³C NMR (e.g., δ 160–165 ppm for C-F) .

- ¹⁹F NMR : Detects fluorine environments (δ −84 to −91 ppm for CF₃ or C-F groups) .

HRMS : Confirms molecular formula (e.g., [M+Na]⁺ or [M-H]⁻ ions) with <2 ppm error .

X-ray Crystallography : Resolves cyclopropane ring strain (bond angles ~60°) and substituent spatial arrangement .

Case Study :

- Conflicting IC₅₀ values for kinase inhibition were resolved by modeling fluorine’s electrostatic interactions with ATP-binding pockets, revealing steric clashes in certain conformations .

Q. Advanced: What strategies optimize isotopic labeling (e.g., ¹³C) for metabolic tracing studies?

Methodological Answer:

Synthetic Route : Use ¹³C-labeled cyclopropane precursors (e.g., ¹³CO₂ carboxylation) .

Enzymatic Incorporation : Incubate with isotope-enriched media in cell cultures to track metabolic flux .

Analytical Validation : LC-MS/MS quantifies ¹³C incorporation (e.g., m/z shifts in fragmentation patterns) .

Example :

- Synthesis of ¹³C-labeled cyclopropane via hydrolysis of hexyl esters in THF/MeOH with NaOH, achieving >95% isotopic purity .

Q. Basic: What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

pH Stability :

- Acidic Conditions : Cyclopropane ring may undergo acid-catalyzed ring-opening (monitor via TLC at pH <3).

- Basic Conditions : Carboxylic acid deprotonation (pKa ~4.5) enhances solubility but risks esterification .

Thermal Stability :

- DSC/TGA analysis shows decomposition >160°C. Store at −20°C in inert atmosphere .

Case Study :

- Scaling from 1g to 100g batches required switching from LiOH to KOH for saponification, improving yield from 70% to 88% .

Eigenschaften

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIHCIJMQGMLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.